4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by the endogenous ligand ADP, and play a crucial role in platelet aggregation, thrombosis, and vascular inflammation.
Wirkmechanismus
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine is a selective antagonist of the P2Y1 receptor, which means it blocks the binding of ADP to the receptor and inhibits downstream signaling pathways. This leads to a decrease in platelet aggregation, thrombosis, and vascular inflammation.
Biochemical and physiological effects:
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been shown to significantly reduce platelet aggregation and thrombus formation in vitro and in vivo. It also has anti-inflammatory effects by reducing the expression of adhesion molecules and cytokines in endothelial cells. Furthermore, 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been shown to protect against ischemic brain injury in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is that 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has a short half-life in vivo, which requires frequent dosing to maintain its effects.
Zukünftige Richtungen
There are several future directions for the use of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in scientific research. One direction is to investigate the potential therapeutic effects of P2Y1 receptor antagonists in diseases such as atherosclerosis and cancer. Another direction is to develop more potent and long-lasting P2Y1 receptor antagonists for clinical use. Additionally, 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine can be used in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine involves the reaction of 4-morpholinoacetyl chloride with 5-(4-methoxyphenyl)-2H-tetrazole in the presence of triethylamine. The reaction yields 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been widely used in scientific research to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and vascular inflammation. It has also been used to investigate the potential therapeutic effects of P2Y1 receptor antagonists in various diseases, such as ischemic stroke, atherosclerosis, and cancer.
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-22-9-7-18/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCFLQVMSLGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.